Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC13460382
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22ClNO2 |
|---|---|
| Molecular Weight | 235.75 g/mol |
| IUPAC Name | tert-butyl 2-piperidin-3-ylacetate;hydrochloride |
| Standard InChI | InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9;/h9,12H,4-8H2,1-3H3;1H |
| Standard InChI Key | GPIYJSZTKINSPB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CC1CCCNC1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)CC1CCCNC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocyclic amine) substituted at the 3-position with an acetoxy group, which is further esterified with a tert-butyl moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural attributes include:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMF) | |
| LogP (Partition Coefficient) | 1.425 (indicative of moderate lipophilicity) |
Synthesis Methods
Industrial and Laboratory Routes
The synthesis typically involves a two-step process:
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Alkylation of 3-Piperidinol:
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Reaction of tert-butyl bromoacetate with 3-piperidinol in the presence of a base (e.g., ) in acetonitrile or dichloromethane under reflux.
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Mechanism: Nucleophilic substitution (SN2) at the bromine atom, yielding tert-butyl 2-(piperidin-3-yl)acetate.
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Salt Formation:
Optimization Strategies
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Continuous Flow Reactors: Industrial-scale production employs flow chemistry to improve yield (≥85%) and reduce reaction times.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%).
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s piperidine core and ester functionality make it a critical building block for:
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GPR119 Modulators: Used in antidiabetic agents targeting G protein-coupled receptors .
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Bromodomain Inhibitors: Serves as a precursor in cancer therapeutics (e.g., BRD4 inhibitors) .
Biological Activity
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Enzyme Inhibition: Demonstrates affinity for poly(ADP-ribose) polymerase (PARP), relevant in BRCA-deficient cancer therapies.
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Neuropharmacology: Modulates neurotransmitter receptors, suggesting potential in anxiety and depression treatment.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
| Storage | Tightly sealed, dry environment (<25°C) |
| Disposal | Incineration at approved facilities |
Research Advancements and Future Directions
Recent Studies
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Anticancer Potential: Preclinical trials highlight its role in PARP inhibition, enhancing chemotherapy efficacy in ovarian and breast cancers .
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Stereoselective Synthesis: Advances in asymmetric catalysis aim to produce enantiopure forms for targeted drug delivery.
Challenges and Opportunities
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